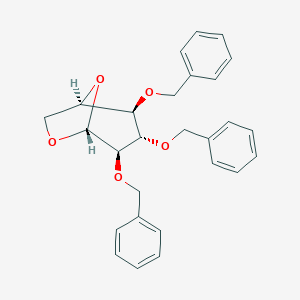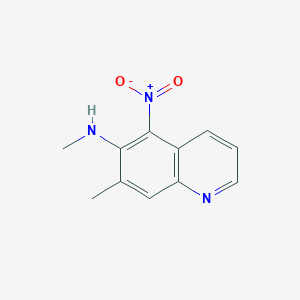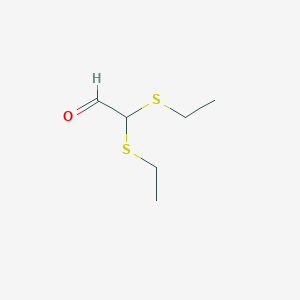
1-メチル-1,2,3,4-テトラヒドロイソキノリン-6,7-ジオール臭化水素酸塩
概要
説明
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is a chemical compound belonging to the class of isoquinolinols. It is characterized by the presence of a methyl group at position 1 and hydroxy groups at positions 6 and 7 on the tetrahydroisoquinoline ring. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields .
科学的研究の応用
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.
Biology: The compound is studied for its potential neuroprotective and neurorestorative properties.
Industry: It is utilized in the development of pharmaceuticals and other chemical products.
作用機序
Target of Action
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide (1MeTIQ) is an endogenous substance present in the mammalian brain . It primarily targets the dopaminergic system and has been shown to act as an antidopaminergic agent .
Mode of Action
1MeTIQ interacts with its targets by inhibiting the monoamine oxidase (MAO) . This inhibition prevents the oxidation of dopamine and serotonin in all investigated structures . It also exhibits neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration induced by numerous experimental neurotoxins .
Biochemical Pathways
The primary biochemical pathway affected by 1MeTIQ is the dopaminergic pathway . By inhibiting MAO, 1MeTIQ prevents the breakdown of monoamines, leading to increased concentrations of dopamine and serotonin in the brain . This results in the activation of the noradrenergic system .
Pharmacokinetics
It is known that 1metiq is a reversible, short-acting, moderate inhibitor of mao a/b .
Result of Action
The inhibition of MAO by 1MeTIQ leads to increased concentrations of monoamines in the brain . This results in an antidepressant-like effect, similar to the effect of imipramine . It also demonstrates neuroprotective activity by antagonizing the behavioral and biochemical effects of dopaminergic neurodegeneration .
Action Environment
The action of 1MeTIQ is influenced by the environment within the mammalian brain . .
生化学分析
Biochemical Properties
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide interacts with various enzymes, proteins, and other biomolecules. It has been described as being enzymatically formed in the brain by the 1-Methyl-1,2,3,4-tetrahydroisoquinoline synthesizing enzyme . It is believed that monoamine oxidase (MAO) inhibition, free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in its biochemical interactions .
Cellular Effects
1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide has a significant impact on various types of cells and cellular processes. It exhibits neuroprotective activity, preventing the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins . It also influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a reversible short-acting moderate inhibitor of MAO A/B .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol typically involves the Pictet-Spengler reaction, where biogenic amines such as phenylethylamines react with aldehydes or α-keto acids . The reaction conditions often include the use of dehydrating agents like phosphorus oxychloride, phosphorus pentoxide, or zinc chloride to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve large-scale Pictet-Spengler reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce more saturated isoquinoline derivatives.
類似化合物との比較
Salsolinol: A similar compound with neurotoxic and neuroprotective properties.
Norlaudanosoline: Another tetrahydroisoquinoline derivative with significant biological activity.
Higenamine: Known for its cardiotonic and bronchodilator effects.
Uniqueness: 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol hydrobromide is unique due to its dual role as a neuroprotectant and potential therapeutic agent for neurodegenerative diseases and substance abuse disorders . Its ability to modulate multiple molecular pathways sets it apart from other similar compounds.
特性
IUPAC Name |
1-methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.BrH/c1-6-8-5-10(13)9(12)4-7(8)2-3-11-6;/h4-6,11-13H,2-3H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMGXKJQIOUTTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1)O)O.Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369987 | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59709-57-8 | |
| Record name | 59709-57-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123403 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Methyl-1,2,3,4-tetrahydroisoquinoline-6,7-diol--hydrogen bromide (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00369987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline hydrobromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(3aR,5R,6S,7S,7aR)-6,7-diacetyloxy-2-methoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B14543.png)













